![molecular formula C11H16O2 B14417791 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one CAS No. 81842-21-9](/img/structure/B14417791.png)
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core with an oxolane (tetrahydrofuran) ring attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-one with oxolane-2-carbaldehyde in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions and can be completed within a few hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by cyclization and functional group modifications. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the oxolane ring.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A more complex derivative with additional functional groups.
Uniqueness
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
81842-21-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
4-(oxolan-2-ylmethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3,11H,1-2,4-8H2 |
InChIキー |
CBRVRGIOCWXUFY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CC2=CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


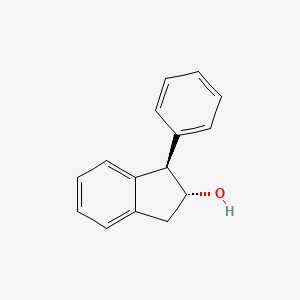


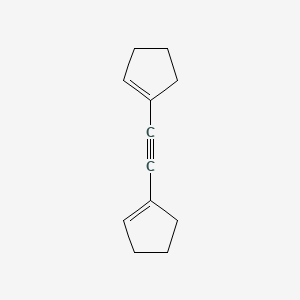
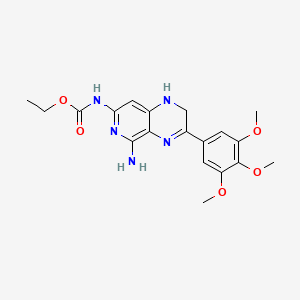
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
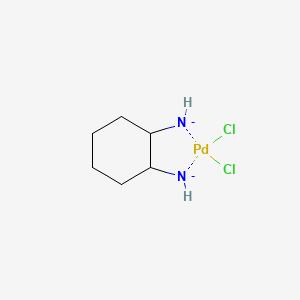
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
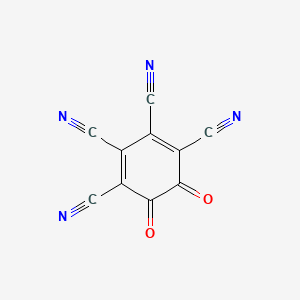
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
stannane](/img/structure/B14417762.png)

